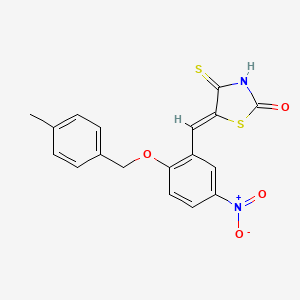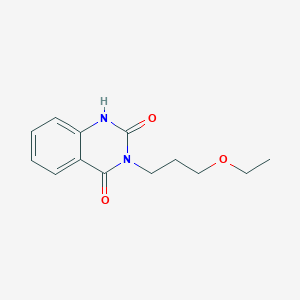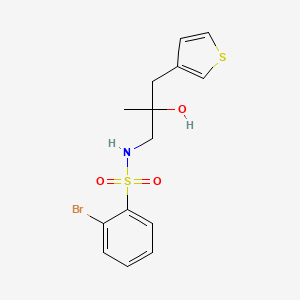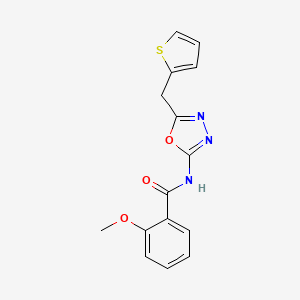![molecular formula C11H11NS2 B2996125 4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine CAS No. 242143-39-1](/img/structure/B2996125.png)
4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine is a complex organic compound characterized by its unique structure, which includes a thiophene ring and a tetrahydrothieno[3,2-c]pyridine core
Mechanism of Action
Target of Action
Thiophene and its derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various targets to exert their therapeutic effects . For instance, some thiophene derivatives have been found to inhibit kinases, which are enzymes that add phosphate groups to other proteins and can regulate their activity .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected . For example, anti-inflammatory effects could involve the inhibition of pro-inflammatory cytokines, while anti-cancer effects could involve the disruption of cell proliferation pathways .
Pharmacokinetics
Thiophene derivatives are generally known for their good bioavailability and ability to cross biological barriers, which makes them effective as therapeutic agents .
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound could have various effects at the molecular and cellular level . For example, anti-inflammatory effects could involve the reduction of inflammatory markers, while anti-cancer effects could involve the induction of apoptosis (programmed cell death) in cancer cells .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine typically involves multiple steps, starting with the construction of the thiophene ring followed by the formation of the tetrahydrothieno[3,2-c]pyridine core. Common synthetic routes include:
Condensation Reactions: Thiophene derivatives are often condensed with appropriate amines under acidic or basic conditions to form the desired compound.
Reduction Reactions: Intermediate compounds are reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Cyclization Reactions: Cyclization steps are crucial to form the fused ring structure, often achieved using strong acids or specific catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated synthesis platforms are employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions are typically carried out using agents such as sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can be performed to introduce different functional groups onto the compound.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and oxygen gas (O2) under acidic or neutral conditions.
Reduction: NaBH4, LiAlH4, and hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogenating agents (e.g., Br2, Cl2), strong acids (e.g., HCl, H2SO4), and nucleophiles (e.g., CN-, OH-).
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, and carboxylic acids.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Halogenated derivatives, nitro compounds, and other substituted products.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in proteomics research, aiding in the study of protein interactions and functions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Thieno[3,2-c]pyridine derivatives: These compounds share a similar core structure but differ in the substituents attached to the thiophene ring.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A closely related compound without the thiophene substituent.
2-Thiophenyl derivatives: Compounds with thiophene rings substituted at different positions.
Uniqueness: 4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-thiophen-2-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS2/c1-2-10(13-6-1)11-8-4-7-14-9(8)3-5-12-11/h1-2,4,6-7,11-12H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAIZDXMURLVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2996042.png)
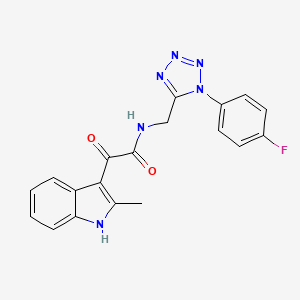

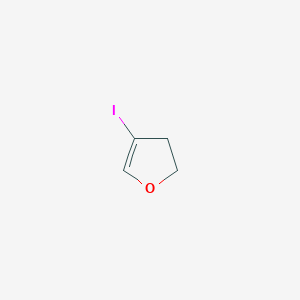
![rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-phenylcyclobutane-1-carboxylic acid](/img/structure/B2996046.png)
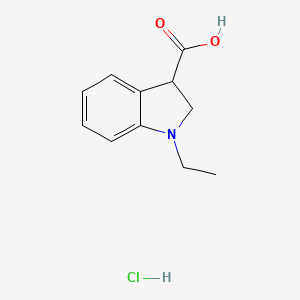
![(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2996051.png)
![1-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B2996054.png)
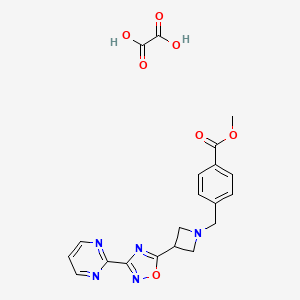
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2996056.png)
